1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole 1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC10128463
InChI: InChI=1S/C19H18N2O2S/c1-13-18(24-17-7-5-4-6-8-17)14(2)21(20-13)19(22)15-9-11-16(23-3)12-10-15/h4-12H,1-3H3
SMILES: CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)OC)C)SC3=CC=CC=C3
Molecular Formula: C19H18N2O2S
Molecular Weight: 338.4 g/mol

1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole

CAS No.:

Cat. No.: VC10128463

Molecular Formula: C19H18N2O2S

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole -

Specification

Molecular Formula C19H18N2O2S
Molecular Weight 338.4 g/mol
IUPAC Name (3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-methoxyphenyl)methanone
Standard InChI InChI=1S/C19H18N2O2S/c1-13-18(24-17-7-5-4-6-8-17)14(2)21(20-13)19(22)15-9-11-16(23-3)12-10-15/h4-12H,1-3H3
Standard InChI Key CYNPGUKVDKWVNP-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)OC)C)SC3=CC=CC=C3
Canonical SMILES CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)OC)C)SC3=CC=CC=C3

Introduction

Structural and Molecular Features

Molecular Architecture

The compound’s IUPAC name reflects its substitution pattern:

  • 1-(4-Methoxybenzoyl): A benzoyl group substituted with a methoxy (–OCH₃) group at the para position.

  • 3,5-Dimethyl: Methyl (–CH₃) groups at positions 3 and 5 of the pyrazole ring.

  • 4-(Phenylsulfanyl): A sulfur-linked phenyl group (–SPh) at position 4.

The molecular formula is C₂₀H₂₀N₂O₂S, with a molecular weight of 352.45 g/mol. Key structural features include:

  • Aromatic Pyrazole Core: Provides rigidity and planarity.

  • Electron-Donating Methoxy Group: Enhances solubility and influences electronic interactions.

  • Thioether Linkage: Introduces potential for redox activity and metal coordination.

Synthetic Routes and Methodologies

General Pyrazole Synthesis

Pyrazoles are typically synthesized via:

  • Cyclocondensation: Reaction of hydrazines with 1,3-diketones or α,β-unsaturated ketones .

  • Palladium-Catalyzed Cross-Coupling: For introducing aryl groups at specific positions .

Proposed Synthesis for Target Compound

A plausible pathway involves:

  • Formation of Pyrazole Core: Reacting hydrazine with a 1,3-diketone precursor.

  • Thiolation at Position 4: Nucleophilic substitution using thiophenol (PhSH) under basic conditions.

  • Acylation at Position 1: Introducing 4-methoxybenzoyl chloride via Friedel-Crafts acylation.

Example Reaction Scheme:

Hydrazine + 1,3-Diketone3,5-Dimethylpyrazole3,5-Dimethylpyrazole + PhSH4-(Phenylsulfanyl)-3,5-dimethylpyrazole4-(Phenylsulfanyl)-3,5-dimethylpyrazole + 4-Methoxybenzoyl ChlorideTarget Compound\text{Hydrazine + 1,3-Diketone} \rightarrow \text{3,5-Dimethylpyrazole} \\ \text{3,5-Dimethylpyrazole + PhSH} \rightarrow \text{4-(Phenylsulfanyl)-3,5-dimethylpyrazole} \\ \text{4-(Phenylsulfanyl)-3,5-dimethylpyrazole + 4-Methoxybenzoyl Chloride} \rightarrow \text{Target Compound}

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the methoxy and thioether groups. Limited water solubility.

  • Stability: Expected to be stable under ambient conditions but susceptible to oxidation at the sulfur center.

Crystallographic Data

Pharmacological and Industrial Applications

Biological Activity

While direct studies on this compound are unreported, structurally similar pyrazoles demonstrate:

  • Antimicrobial Activity: Analogous compounds with thioether groups show efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi .

  • Anti-Inflammatory Effects: Methoxy-substituted pyrazoles inhibit cyclooxygenase-2 (COX-2) .

Agricultural Uses

Thioether-containing pyrazoles are explored as fungicides and insecticides due to their redox-active sulfur atoms .

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